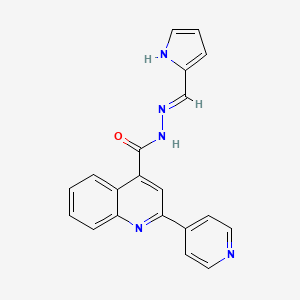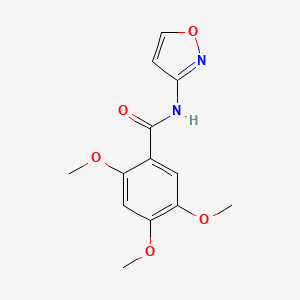![molecular formula C21H28N4O B6043256 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide, also known as IBP or IBP-118, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which plays a role in the regulation of dopamine neurotransmission. By blocking the D3 receptor, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide can modulate dopamine signaling in the brain, leading to its potential therapeutic effects in neurological disorders and addiction.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has been shown to increase dopamine release in the prefrontal cortex and striatum, two brain regions that are involved in reward processing and decision-making. This effect may underlie its potential use as an anti-addictive agent. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has also been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has several advantages for use in lab experiments. It is highly selective for the D3 receptor, which allows for more precise modulation of dopamine signaling. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide also has good bioavailability and can cross the blood-brain barrier, making it a promising candidate for in vivo studies. However, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and alcohol addiction. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide may also have potential as a treatment for depression and anxiety disorders, as well as for the prevention of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms underlying N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide's effects and to optimize its therapeutic potential.
In conclusion, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide is a promising compound with potential therapeutic applications in various fields of research. Its selective modulation of dopamine signaling makes it a promising candidate for the treatment of neurological disorders and addiction. Further studies are needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Méthodes De Synthèse
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzylamine and 2-pyrazinecarboxylic acid. The resulting compound is then treated with piperidine to yield the final product. This synthesis method has been optimized to ensure high yields and purity of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide.
Applications De Recherche Scientifique
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have promising effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has also been studied for its potential use as an anti-tumor agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16(2)12-17-5-7-18(8-6-17)14-25-11-3-4-19(15-25)24-21(26)20-13-22-9-10-23-20/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUTTNFXFNJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(6-fluoro-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6043173.png)
![2-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6043177.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6043182.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043195.png)
![N-[4-benzoyl-1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]-2-chloroacetamide](/img/structure/B6043205.png)
![1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6043211.png)
![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)
